molecular formula C22H29BrN2O3 B11450676 N'-[2-(4-bromophenoxy)pentanoyl]tricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide

N'-[2-(4-bromophenoxy)pentanoyl]tricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide

Cat. No.: B11450676
M. Wt: 449.4 g/mol
InChI Key: BBQGKSQJCQEFNM-UHFFFAOYSA-N
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Description

N’-[2-(4-bromophenoxy)pentanoyl]tricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a tricyclo[3.3.1.1~3,7~]decane core, which is a rigid, cage-like framework, making it an interesting subject for structural and functional studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-bromophenoxy)pentanoyl]tricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide typically involves multiple steps, starting with the formation of the tricyclo[3.3.1.1~3,7~]decane core. This can be achieved through a series of reactions, including Diels-Alder reactions and radical cyclizations .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder and radical cyclization steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-bromophenoxy)pentanoyl]tricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce azide or amine derivatives .

Mechanism of Action

The mechanism by which N’-[2-(4-bromophenoxy)pentanoyl]tricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide exerts its effects is likely related to its ability to interact with specific molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tricyclic structures like tricyclo[4.3.1.0~3,7~]decane and its derivatives . These compounds share the rigid, cage-like framework that characterizes N’-[2-(4-bromophenoxy)pentanoyl]tricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide.

Uniqueness

What sets N’-[2-(4-bromophenoxy)pentanoyl]tricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide apart is the specific combination of functional groups attached to the tricyclic core. This unique arrangement imparts distinct chemical and biological properties, making it a compound of interest for further study .

Properties

Molecular Formula

C22H29BrN2O3

Molecular Weight

449.4 g/mol

IUPAC Name

N'-[2-(4-bromophenoxy)pentanoyl]adamantane-1-carbohydrazide

InChI

InChI=1S/C22H29BrN2O3/c1-2-3-19(28-18-6-4-17(23)5-7-18)20(26)24-25-21(27)22-11-14-8-15(12-22)10-16(9-14)13-22/h4-7,14-16,19H,2-3,8-13H2,1H3,(H,24,26)(H,25,27)

InChI Key

BBQGKSQJCQEFNM-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)NNC(=O)C12CC3CC(C1)CC(C3)C2)OC4=CC=C(C=C4)Br

Origin of Product

United States

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